N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
Description
This compound belongs to the benzamide class, characterized by a central benzamide scaffold substituted with a benzo[d]thiazol-2-yl group (4,6-difluoro-substituted), an isopropylsulfonyl moiety, and a pyridin-4-ylmethyl group. However, direct pharmacological data for this specific compound are absent in the provided evidence.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3S2/c1-14(2)33(30,31)18-5-3-16(4-6-18)22(29)28(13-15-7-9-26-10-8-15)23-27-21-19(25)11-17(24)12-20(21)32-23/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHSYKNMCMQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture. The following sections detail its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzothiazole Core : This can be achieved through condensation reactions involving 2-aminothiophenol and carboxylic acids.
- Introduction of Fluorine Atoms : Electrophilic fluorination methods are employed to introduce the difluoro substituents.
- Attachment of the Isopropylsulfonyl Group : This is generally done via nucleophilic substitution reactions.
- Coupling with Benzamide : The final step involves coupling the benzothiazole derivative with the appropriate benzamide using coupling reagents like EDCI or DCC.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of various enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit cyclooxygenase (COX) and phosphodiesterase (PDE), leading to reduced inflammation and tumor growth .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against several pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes that play roles in inflammation and cancer progression.
- Signal Transduction Modulation : It affects various signal transduction pathways, impacting cell growth and survival mechanisms.
Case Studies
Several studies have evaluated the biological activity of related compounds within the benzothiazole class:
- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant antitumor effects in both 2D and 3D cell culture assays. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM against various cancer cell lines .
- Antimicrobial Efficacy : Another study highlighted that certain benzothiazole derivatives showed potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those for standard antibiotics .
Data Table
The following table summarizes key biological activities and characteristics of this compound:
Comparison with Similar Compounds
Structural Analogues with Thiazolyl and Pyridyl Substituents
Key Compounds :
Comparison :
- Core Structure: Both the target compound and these analogs share a thiazol-2-yl backbone linked to a pyridyl group.
- Substituent Variations: The target compound’s isopropylsulfonyl group differs from the piperazinyl or dimethylamino groups in analogs. Sulfonyl groups are known to improve solubility and hydrogen-bonding capacity, which may influence pharmacokinetics .
- Spectral Data : Analogs in were characterized by ¹H/¹³C NMR and HRMS, confirming their purity and structural integrity. Similar analytical methods would apply to the target compound.
Sulfonamide-Containing Derivatives
Key Compounds :
Comparison :
- Sulfonyl Functionality: The target compound’s isopropylsulfonyl group contrasts with the triethyleneglycol-azide () and toluenesulfonamide () moieties.
- Synthetic Routes : The synthesis of sulfonamide derivatives often involves coupling sulfonyl chlorides with amines. For example, used 4-methylbenzenesulfonyl chloride with pyridinylamines. The target compound likely follows a similar pathway, substituting with isopropylsulfonyl chloride .
Triazole and Thione Derivatives
Key Compounds :
Comparison :
- Heterocyclic Systems: The target compound’s benzo[d]thiazole differs from triazole-thione systems in .
- Fluorine Substitution : Both the target compound and triazole derivatives (e.g., 2,4-difluorophenyl in ) utilize fluorine to modulate electronic properties. Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving sequential coupling of sulfonyl chlorides and heterocyclic amines.
- Structure-Activity Relationships (SAR): Fluorination at 4,6-positions may enhance metabolic stability compared to non-fluorinated thiazoles . The isopropylsulfonyl group could improve solubility relative to bulkier aryl sulfonides (e.g., ).
- Biological Potential: While direct data are lacking, analogs in and suggest possible kinase or enzyme inhibition due to sulfonyl and heterocyclic motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
